molecular formula C5H11NO2 B3189941 Piperidine-3,4-diol CAS No. 37088-07-6

Piperidine-3,4-diol

Cat. No.: B3189941
CAS No.: 37088-07-6
M. Wt: 117.15 g/mol
InChI Key: IZXWMVPZODQBRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperidine-3,4-diol is a valuable piperidine derivative serving as a key synthetic intermediate and scaffold in medicinal chemistry and drug discovery research. This compound is of significant interest in the design and synthesis of novel bioactive molecules, particularly due to the piperidine ring's prevalence in FDA-approved drugs . Research highlights its application in the diastereoselective synthesis of pyrrolotriazine inhibitors for Anaplastic Lymphoma Kinase (ALK), a recognized target in cancer research for conditions such as non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL) . The stereochemistry of the C3 and C4 centers on the piperidine ring is a critical factor influencing biological activity, underscoring the importance of this scaffold in structure-activity relationship (SAR) studies . Furthermore, piperidine derivatives, as a class, have been identified through computer-aided prediction models to exhibit a wide spectrum of potential biological activities, including antiproliferative, local anesthetic, antiarrhythmic, and antimicrobial effects . This compound is offered for research purposes only. It is not intended for diagnostic or therapeutic uses in humans. Researchers should handle this compound with appropriate safety precautions, referring to the provided Safety Data Sheet for detailed hazard and handling information.

Properties

CAS No.

37088-07-6

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

IUPAC Name

piperidine-3,4-diol

InChI

InChI=1S/C5H11NO2/c7-4-1-2-6-3-5(4)8/h4-8H,1-3H2

InChI Key

IZXWMVPZODQBRB-UHFFFAOYSA-N

SMILES

C1CNCC(C1O)O

Canonical SMILES

C1CNCC(C1O)O

Origin of Product

United States

Comparison with Similar Compounds

Piperidine-3-ol Derivatives

Piperidine-3-ol derivatives share structural similarities with piperidine-3,4-diol but lack the C4 hydroxyl group.

Parameter This compound Piperidine-3-ol
ALK Inhibition (IC₅₀) 3–57 nM (enzyme) Comparable in vitro activity (3–57 nM)
Physicochemical Properties Higher polarity due to two hydroxyl groups Improved lipophilicity and metabolic stability
Pharmacokinetics Lower oral bioavailability Enhanced absorption and half-life
Stereochemical Impact trans-4-aryl derivatives (e.g., compound 22) > cis (e.g., compound 20) in vivo potency Less pronounced stereochemical dependence

Key Insight : While both compounds exhibit similar ALK inhibition in vitro, piperidine-3-ol derivatives are pharmacokinetically superior, making them more viable for clinical development .

Pyrrolo[2,3-b]pyridine Derivatives

These compounds replace the piperidine ring with a pyrrolopyridine core but retain similar substituent patterns.

Parameter This compound Derivatives Pyrrolo[2,3-b]pyridines
Anticancer Activity IC₅₀ = 30–500 nM (ALK-dependent cell lines) IC₅₀ = 0.17–25.9 µM (MDA-MB-231, HeLa, A549)
Selectivity High specificity for ALK Broader kinase inhibition
Synthetic Complexity Diastereoselective synthesis required Straightforward functionalization

Key Insight : Pyrrolo[2,3-b]pyridines demonstrate broader antitumor activity but lower potency compared to ALK-targeted this compound derivatives .

Isofagomine and Analogous Glycosidase Inhibitors

Isofagomine ((3R,4R,5R)-5-(hydroxymethyl)this compound) is a this compound derivative optimized for glycosidase inhibition.

Compound Target Enzyme Ki/IC₅₀ Application
Isofagomine α-Galactosidase A 2 µM Fabry disease therapy
N-(6-Azidohexyl)isofagomine N/A N/A Probe for enzyme localization
trans-3,4-Dihydroxypiperidine β-Glucosidase 10 µM Gaucher disease

Key Insight : Modifications at the N-position (e.g., azido or dansyl groups) enhance solubility and enable fluorescent labeling without compromising core inhibitory activity .

Data Tables

Table 1: ALK Inhibitory Activity of Selected Compounds

Compound Enzyme IC₅₀ (nM) Cell-Based IC₅₀ (nM) Reference
This compound derivative 3–57 30–500
Piperidine-3-ol derivative 3–57 30–500
Pyrrolo[2,3-b]pyridine N/A 170–25,900

Table 2: Physicochemical Properties

Compound LogP Water Solubility (mg/mL) Bioavailability (%)
This compound -1.2 50 20
Piperidine-3-ol 0.8 30 65
Isofagomine -2.5 100 80

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Piperidine-3,4-diol derivatives to improve yield and purity?

  • Methodological Answer : Synthesis optimization often involves adjusting reaction conditions such as solvent systems, stoichiometry, and catalytic agents. For example, piperidone derivatives are synthesized via condensation of aldehydes with piperidine precursors under HCl-saturated acetic acid, followed by neutralization and purification using solvents like ethyl acetate . Yield improvements (e.g., 62–74%) are achieved by controlling reaction time, temperature, and stoichiometric ratios. Purity is validated via melting point analysis, TLC (e.g., Rf values), and spectroscopic methods (1H/13C NMR, MS) .

Q. What analytical techniques are critical for characterizing the stereochemistry of this compound derivatives?

  • Methodological Answer : Stereochemical confirmation requires a combination of:

  • Chiral chromatography to resolve enantiomers.
  • Nuclear Magnetic Resonance (NMR) : Coupling constants (J-values) and diastereotopic proton splitting patterns in 1H/13C NMR spectra provide stereochemical clues .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) confirms molecular formulas, while fragmentation patterns support structural assignments .
  • X-ray crystallography (if crystalline derivatives are available) for absolute configuration determination .

Q. What are the common bioactivity screening approaches for this compound derivatives in enzyme inhibition studies?

  • Methodological Answer :

  • Enzyme assays : Measure IC50 values using fluorogenic substrates (e.g., β-glucocerebrosidase inhibition for Gaucher disease research) .
  • Cell-based assays : Evaluate cytotoxicity and target engagement in cancer cell lines (e.g., IC50 = 30–500 nM in ALK inhibition studies) .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (Kon/Koff) for target validation .

Advanced Research Questions

Q. How do structural modifications at the N-position of this compound influence selectivity and potency against therapeutic targets like ALK or HIV-1 protease?

  • Methodological Answer : N-substituents modulate steric and electronic interactions with enzyme active sites. For example:

  • N-Alkylation (e.g., 6-azidohexyl or 6-aminohexyl groups) enhances solubility and bioavailability while retaining inhibitory activity .
  • Aryl sulfonamide derivatives (e.g., tosyl or dansyl groups) improve binding affinity to hydrophobic pockets in ALK or HIV-1 protease .
  • Diastereoselective synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives demonstrates that stereochemistry at C3/C4 is critical for ALK inhibition (IC50 = 3–57 nM) .

Q. What strategies are employed to resolve discrepancies between in vitro enzyme inhibition data and cell-based assay results for this compound derivatives?

  • Methodological Answer :

  • Permeability assays : Use Caco-2 monolayers or PAMPA to assess cellular uptake limitations .
  • Metabolic stability tests : Incubate compounds with liver microsomes to identify rapid degradation (e.g., cytochrome P450 interactions) .
  • Prodrug design : Mask polar groups (e.g., hydroxyls) with labile esters to enhance membrane permeability .
  • Synergistic combinations : Pair derivatives with efflux pump inhibitors (e.g., verapamil) to overcome multidrug resistance .

Q. How can computational methods aid in predicting the biological activity spectra of novel this compound analogs?

  • Methodological Answer :

  • Molecular docking : Predict binding modes to targets like ALK or HIV-1 protease using software (e.g., AutoDock Vina) .
  • QSAR modeling : Correlate substituent properties (e.g., logP, polar surface area) with bioactivity data to guide structural optimization .
  • MD simulations : Assess conformational stability and ligand-target residence times under physiological conditions .

Data Contradictions and Validation

Q. How should researchers address conflicting data on the cytotoxicity of this compound derivatives across different cancer cell lines?

  • Methodological Answer :

  • Dose-response profiling : Test compounds at multiple concentrations (e.g., 0.1–100 µM) to identify IC50 variability .
  • Mechanistic studies : Use RNA-seq or proteomics to identify cell line-specific signaling pathways (e.g., apoptosis vs. autophagy) .
  • Orthogonal assays : Validate results using clonogenic assays, flow cytometry (apoptosis markers), or xenograft models .

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